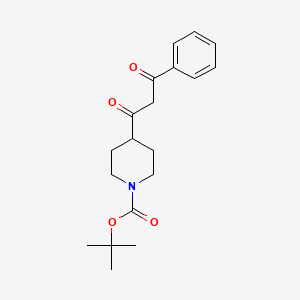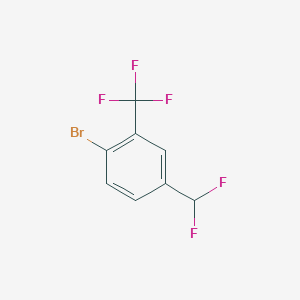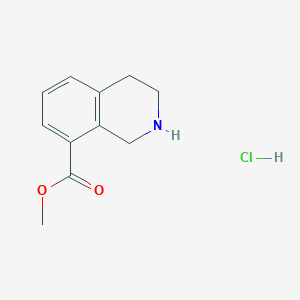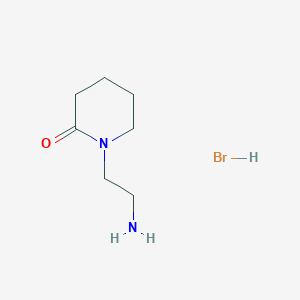
4-ブロモ-1-(2-クロロエチル)-3-メチル-1H-ピラゾール
概要
説明
“4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole” is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
Synthesis Analysis
The compound can be synthesized from 4-bromopyrazole . It may be used as a starting material in the synthesis of 1,4’-bipyrazoles . The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands .
Molecular Structure Analysis
The molecular formula of “4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole” is C6H8BrClN2 . The InChI code is 1S/C6H8BrClN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 .
Chemical Reactions Analysis
The compound is reported to react with titanium tetrachloride to afford binary adducts . It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .
Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 223.5 . The InChI key is URDUWHKZXWHRRS-UHFFFAOYSA-N .
科学的研究の応用
1,4'-ビピラゾールの合成
4-ブロモ-1-(2-クロロエチル)-3-メチル-1H-ピラゾール: は、1,4'-ビピラゾールの合成における出発物質として使用されます 。これらの化合物は、ユニークな電子および光学特性を持つ新しい材料の開発における潜在的な用途により注目されています。
医薬品開発
この化学物質は、さまざまな医薬品の合成における前駆体として役立ちます。 その構造は、特定の生物学的活性を持つ新規薬剤の開発につながる可能性のある修飾に適しています .
生物活性研究
研究者は、4-ブロモ-1-(2-クロロエチル)-3-メチル-1H-ピラゾールを使用して、特に肝臓アルコール脱水素酵素の阻害剤としての生物学的活性を研究しています。 この酵素は、体内のアルコールの代謝において重要な役割を果たしています .
阻害剤合成
この化合物は、特定の酵素または受容体部位を標的とする阻害剤の合成にも関与しています。 これらの阻害剤は、治療目的のために生物学的経路を調節するために使用できます .
金属錯体の配位子
それは、金属錯体の形成における配位子として機能します。 このような錯体は、触媒、材料科学、および金属タンパク質相互作用の研究モデルとして応用されています .
材料科学研究
このピラゾール誘導体は、導電率、柔軟性、耐久性などの所望の特性を持つ新しい材料を開発するための材料科学研究で使用されています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mode of Action
It’s known that brominated compounds often undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could potentially affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole. For instance, it’s recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, or oxidizing agents could potentially affect the compound’s stability and efficacy.
生化学分析
Biochemical Properties
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of liver alcohol dehydrogenase . This compound interacts with various enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been shown to inhibit oxidative phosphorylation and ATP exchange reactions . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.
Cellular Effects
The effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit calcium uptake in cells, affecting cellular metabolism and energy production . Additionally, it has been observed to cause mutations in certain bacterial strains, indicating its potential impact on genetic material .
Molecular Mechanism
At the molecular level, 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to this compound can result in sustained inhibition of cellular processes, affecting overall cell viability and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular and physiological processes. Toxicity studies have indicated that high doses can cause severe damage to liver and kidney tissues.
Metabolic Pathways
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to inhibit liver alcohol dehydrogenase, affecting the metabolism of alcohols in the liver . This compound may also influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole within cells and tissues are essential for understanding its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, affecting its accumulation and activity. The distribution of this compound within tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
特性
IUPAC Name |
4-bromo-1-(2-chloroethyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDUWHKZXWHRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672526 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-38-7 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)




![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)





